4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
Overview
Description
4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride is a chemical compound with the molecular formula C7H12N4·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a triazole ring, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with various enzymes and receptors in the body .
Mode of Action
The n1 and n2 nitrogen atoms of the triazole moiety are known to actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind to different enzymes and receptors .
Pharmacokinetics
The bioavailability of a compound is influenced by its physical and chemical properties, such as its molecular weight and solubility . The molecular weight of 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride is 188.66 , which is within the range that is generally considered favorable for oral bioavailability.
Result of Action
The inhibition of enzyme function by triazole compounds can lead to a variety of cellular effects, depending on the specific enzyme and pathway involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the rate of chemical reactions and thus the activity of the compound . The pH of the environment can also influence the ionization state of the compound, which can affect its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride typically involves the cycloaddition reaction known as “click chemistry.” This method is highly efficient and selective, often involving the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring. The piperidine ring is then introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine ring, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar reactivity and biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are also similar in structure and can have comparable chemical properties.
Uniqueness: 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride is unique due to the combination of the triazole and piperidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(triazol-2-yl)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-9-5-6-10-11;/h5-8H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDANFKKMZPMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2N=CC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693875 | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-89-3 | |
Record name | Piperidine, 4-(2H-1,2,3-triazol-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690261-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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